molecular formula C5H4Cl2N2 B170879 2,5-Dichloro-3-methylpyrazine CAS No. 107378-41-6

2,5-Dichloro-3-methylpyrazine

Cat. No. B170879
M. Wt: 163 g/mol
InChI Key: YAZQZUDHCRIFSY-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylpyrazine is a chemical compound with the CAS number 107378-41-6 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 2,5-Dichloro-3-methylpyrazine is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 .


Physical And Chemical Properties Analysis

2,5-Dichloro-3-methylpyrazine is a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 163.01 . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Crystal Structural Analysis

Research has delved into the crystal and molecular structures of compounds like 2,5-dichloro-3-methylpyrazine. For example, studies on methyl-substituted pyrazines with anilic acids have been conducted to analyze their crystal structure and interactions. This includes the examination of inelastic neutron back-scattering spectra and 1H-NMR studies at low temperatures, focusing on methyl group tunnelling and vibrational spectra related to the structure of molecules (Rok et al., 2018).

Polarographic Analysis

Polarography, a technique used in analytical chemistry, has been applied to study derivatives of 2,5-dichloro-3-methylpyrazine. For instance, 2-Hydroxy-3-phenyl-6-methylpyrazine, a product obtained by acidic degradation of cephalexin, shows well-defined reduction waves in polarographic analysis, demonstrating its potential for quantitative analysis in medical research (Núñez-Vergara et al., 1982).

Chlorination and Synthesis Studies

Studies on the chlorination of methyl derivatives of pyrazine have been conducted, providing insights into the successive chlorination processes and synthesizing various chloromethylpyrazines and dichloromethylpyrazines. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Rubina et al., 1989).

Synthesis of Derivatives

The synthesis of derivatives from 2,5-dichloro-3-methylpyrazine has been a topic of interest. For example, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines yielding mono-substituted or bis-substituted products highlights the versatility of these compounds in chemical synthesis. Such research can lead to the development of new compounds with varied applications (Hou & Matsuoka, 1993).

Applications in Green Chemistry

The compound has also been utilized in green chemistry. An example is the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone. This approach highlights the environmental benefits and sustainability of using biomass-derived materials in chemical synthesis (Song et al., 2017).

Investigation of Molecular Interactions

The study of molecular interactions in compounds like 2,5-dichloro-3-methylpyrazine has been significant. Research on the crystal and molecular structure of tetramethylpyrazine complexes with chloranilic and bromanilic acids offers insights into molecular dynamics and interactions, contributing to our understanding of chemical bonding and structure (Piecha-Bisiorek et al., 2014).

Non-linear Optical Materials

The synthesis of fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazines demonstrates the potential use of 2,5-dichloro-3-methylpyrazine derivatives in creating non-linear optical materials. These materials are vital for advancements in photonics and electronics (Jaung et al., 1996).

Safety And Hazards

The safety data sheet for 2,5-Dichloro-3-methylpyrazine indicates that it is not for medicinal, household, or other use . In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If swallowed, the mouth should be rinsed with water, but vomiting should not be induced .

Future Directions

As 2,5-Dichloro-3-methylpyrazine is used for research and development purposes , it’s likely that future directions would involve further studies to understand its properties and potential applications.

properties

IUPAC Name

2,5-dichloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZQZUDHCRIFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618168
Record name 2,5-Dichloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-methylpyrazine

CAS RN

107378-41-6
Record name 2,5-Dichloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Adachi, N Sato - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Reaction of phenylglycinamide (1c) with ethyl benzoylformate (2c) in the presence of refluxing ethanolic sodium ethoxide gave 2,5‐dihydroxy‐3,6‐diphenylpyrazine (3i) in 19% yield. …
Number of citations: 10 onlinelibrary.wiley.com

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